molecular formula C7H8N4 B596247 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine CAS No. 1260666-23-6

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

Cat. No.: B596247
CAS No.: 1260666-23-6
M. Wt: 148.169
InChI Key: FFNWVJROYNXXMZ-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrazolopyridines have been shown to inhibit enzymes like phosphodiesterase-4 and neutrophil elastase, which play roles in inflammatory processes. The compound may also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    1H-Pyrazolo[4,3-c]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[1,5-a]pyridine: Another isomer with distinct chemical properties

Uniqueness

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWVJROYNXXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721436
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-23-6
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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